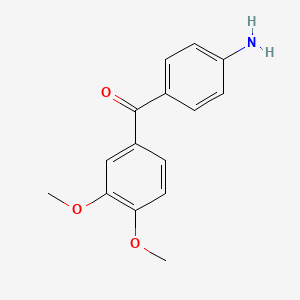

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(4-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRVUYRIQZHZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 4-aminobenzophenone with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl and dimethoxyphenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Modifications to the phenyl rings significantly alter physicochemical and biological properties:

Key Insights :

Heterocyclic Derivatives

Incorporation of heterocycles modulates selectivity and potency:

Key Insights :

Biological Activity

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone is CHNO, with a molecular weight of approximately 273.3 g/mol. The compound features an aromatic structure characterized by an amine group and two methoxy substituents on a phenyl ring, contributing to its chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections . The following table summarizes its antimicrobial efficacy:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity . Studies utilizing the DPPH radical scavenging method revealed that it can effectively neutralize free radicals, indicating its potential as a protective agent against oxidative stress. Notably, its antioxidant activity was found to be comparable to that of well-known antioxidants like ascorbic acid .

Anticancer Properties

In addition to its antimicrobial and antioxidant activities, (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone has shown promise in anticancer research . In vitro tests against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed that the compound exhibits cytotoxic effects, particularly against the U-87 cell line. The following table presents the cytotoxicity results:

| Cell Line | IC (µM) |

|---|---|

| U-87 | 12.5 |

| MDA-MB-231 | 25.0 |

These findings suggest that (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone could be a candidate for further development as an anticancer agent .

The biological activity of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies have indicated that the compound may bind to key enzymes involved in cancer progression and microbial resistance . This interaction could inhibit their activity, leading to reduced cell proliferation in cancer cells and enhanced antimicrobial effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone inhibited the growth of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 10 µg/mL.

- Antioxidant Activity Assessment : In a comparative analysis using the DPPH method, the compound exhibited a scavenging ability of 70% at a concentration of 100 µg/mL, surpassing that of several other tested compounds.

- Cytotoxicity Testing : In vitro assays on U-87 glioblastoma cells indicated a significant reduction in cell viability upon treatment with (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone at concentrations above 10 µM.

Q & A

What are the common synthetic routes for preparing (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via condensation reactions between aminophenyl precursors and dimethoxyphenyl ketones. A standard method involves reacting 4-aminophenyl derivatives with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact reaction efficiency.

Advanced:

Optimization strategies include using coupling reagents like EDCI/HOBt to enhance amide bond formation or microwave-assisted synthesis to reduce reaction time. For example, derivatives of this compound were synthesized via a multi-step route starting from 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, achieving yields of 12–24% depending on substituents and purification methods . Contradictions in yields (e.g., 12% vs. 24% for similar routes) may arise from differences in precursor purity, solvent drying, or column chromatography efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.